Ethanesulfonyl isothiocyanate
Description
Properties
CAS No. |
52405-94-4 |
|---|---|
Molecular Formula |
C3H5NO2S2 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(sulfanylidenemethylidene)ethanesulfonamide |
InChI |
InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3 |
InChI Key |
BWSQWQCYKBMWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Sulfonyl Thiocarbamates: Formed through the reaction with alcohols and thiols.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Differences
Benzyl Isothiocyanate (BITC)
- Structure : Aromatic benzyl group (-CH₂-C₆H₅) attached to -N=C=S.
- Electrophilicity : Moderate due to the benzyl group’s electron-donating resonance effects. BITC activates TRPA1 ion channels, a property linked to its chemopreventive activity .
- Applications : Found in cruciferous vegetables; studied for anticancer and anti-inflammatory effects .
Phenyl Isothiocyanate (PITC)
- Structure : Direct phenyl (-C₆H₅) attachment to -N=C=S.
- Reactivity : Sluggish in reactions, requiring prolonged heating for nucleophilic additions (e.g., hydantoin formation) .
- Applications : Used in peptide sequencing (Edman degradation) and heterocyclic synthesis .
2-Methoxy-4-Nitrophenyl Isothiocyanate
- Structure : Nitro and methoxy substituents on the aromatic ring.
- Properties : Higher molecular weight (210.21 g/mol) and melting point (106–109°C) due to polar substituents .
- Applications : Specialized reagent in organic synthesis and biochemical labeling .
Ethanesulfonyl Isothiocyanate (ESIT)
- Structure : Aliphatic ethanesulfonyl group (-SO₂-C₂H₅) bonded to -N=C=S.
- Electrophilicity : Enhanced due to the electron-withdrawing sulfonyl group, increasing reactivity in nucleophilic additions compared to BITC or PITC .
- Stability : Likely sensitive to moisture and bases, akin to Ethanesulfonyl Chloride, 2-Chloro- (decomposes in water; requires anhydrous storage) .
Physicochemical Properties
*Inferred properties based on structural analogs.
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